![molecular formula C7H8N6O2 B11894125 9-ethyl-2-nitro-9H-purin-6-amine](/img/structure/B11894125.png)
9-ethyl-2-nitro-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl-2-nitro-9H-purin-6-amine is a chemical compound with the molecular formula C7H8N6O2 and a molecular weight of 208.177 g/mol It is a derivative of purine, a bicyclic aromatic compound composed of a pyrimidine ring fused to an imidazole ring
Vorbereitungsmethoden
The synthesis of 9-ethyl-2-nitro-9H-purin-6-amine typically involves the nitration of 9-ethyl-9H-purin-6-amine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 2-position of the purine ring . Industrial production methods may involve large-scale nitration reactors with precise temperature and concentration controls to achieve high yields and purity.
Analyse Chemischer Reaktionen
9-Ethyl-2-nitro-9H-purin-6-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Ethyl-2-nitro-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Wirkmechanismus
The mechanism of action of 9-ethyl-2-nitro-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the purine ring structure allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function .
Vergleich Mit ähnlichen Verbindungen
9-Ethyl-2-nitro-9H-purin-6-amine can be compared with other similar compounds, such as:
9-Methyl-9H-purin-6-amine: Similar in structure but with a methyl group instead of an ethyl group.
9-Propyl-9H-purin-6-amine: Contains a propyl group, leading to different chemical and biological properties.
6-Aminopurine: A simpler purine derivative with an amino group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C7H8N6O2 |
---|---|
Molekulargewicht |
208.18 g/mol |
IUPAC-Name |
9-ethyl-2-nitropurin-6-amine |
InChI |
InChI=1S/C7H8N6O2/c1-2-12-3-9-4-5(8)10-7(13(14)15)11-6(4)12/h3H,2H2,1H3,(H2,8,10,11) |
InChI-Schlüssel |
RINIVCMRVKVEJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=C(N=C(N=C21)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.